1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with the methoxyphenyl group through nucleophilic substitution reactions.
Coupling with Pyrrolidinone: The functionalized piperazine is then coupled with a pyrrolidinone derivative under conditions that promote the formation of the desired amide bond.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalytic processes and continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating receptor-ligand interactions, given its ability to interact with various biological targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and methoxyphenyl group facilitate binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound shares the piperazine core but differs in the substituents, leading to variations in biological activity and chemical reactivity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with distinct functional groups, offering different pharmacological profiles and synthetic applications.
Properties
Molecular Formula |
C20H29N3O3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H29N3O3/c1-20(2,3)23-14-15(13-18(23)24)19(25)22-11-9-21(10-12-22)16-7-5-6-8-17(16)26-4/h5-8,15H,9-14H2,1-4H3 |
InChI Key |
XDJDQGBKHZZLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.